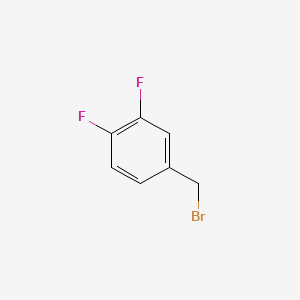

3,4-Difluorobenzyl bromide

描述

3,4-Difluorobenzyl bromide is an organic compound with the molecular formula C7H5BrF2 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and two fluorine atoms at the 1 and 2 positions

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluorobenzyl bromide typically involves the bromination of 1,2-difluorotoluene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial settings.

化学反应分析

Types of Reactions

3,4-Difluorobenzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.

Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products

Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

Oxidation: 1,2-difluorobenzoic acid or 1,2-difluorobenzaldehyde.

Reduction: 1,2-difluorotoluene.

科学研究应用

3,4-Difluorobenzyl bromide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes and interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronics

作用机制

The mechanism of action of 3,4-Difluorobenzyl bromide in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo further transformations, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

相似化合物的比较

Similar Compounds

4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

4-(Bromomethyl)-6,7-dimethoxycoumarin: Utilized in the synthesis of fluorescent probes and other analytical reagents

Uniqueness

3,4-Difluorobenzyl bromide is unique due to the presence of both bromine and fluorine substituents on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .

常见问题

Basic Questions

Q. What are the critical safety considerations for handling and storing 3,4-difluorobenzyl bromide in laboratory settings?

this compound is highly corrosive (skin/eye damage, Category 1B) and exhibits respiratory toxicity (STOT SE 3) . Key precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and safety goggles. Use face shields for bulk transfers .

- Ventilation: Work in a fume hood to avoid inhalation of vapors (flash point: 79°C) .

- Storage: Keep in airtight, corrosion-resistant containers at 2–8°C, away from oxidizers and ignition sources (flammable corrosive, UN1760) .

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Q. Which analytical methods are most reliable for characterizing this compound purity and structural integrity?

Standard characterization protocols include:

- Gas Chromatography (GC): Purity ≥98% (retention time comparison with standards) .

- NMR Spectroscopy: Confirm structure via and -NMR. Expected signals:

- Physical Properties: Verify density (1.618 g/mL at 25°C) and refractive index (n/D = 1.526) .

Q. What are the common synthetic routes for incorporating this compound into organic intermediates?

The compound is widely used in nucleophilic substitutions (SN2) and coupling reactions:

- Azide Formation: React with NaN at 40°C to yield 3,4-difluorobenzyl azide, a precursor for click chemistry .

- Reductive Amination: Couple with amines (e.g., in DMF, KCO) to synthesize fluorinated benzylamines .

- Phosphonium Salt Synthesis: React with bisphosphines (e.g., 1,6-bis(diphenylphosphino)hexane) to generate scintillator materials .

Advanced Research Questions

Q. How can researchers mitigate by-product formation during SN2 reactions with this compound?

Common by-products include hydrolysis products (3,4-difluorobenzyl alcohol) and elimination products (3,4-difluorostyrene). Mitigation strategies:

- Solvent Control: Use anhydrous DMF or THF to suppress hydrolysis .

- Catalytic Optimization: Add KI (10 mol%) to enhance bromide leaving-group efficiency .

- Temperature Modulation: Maintain reactions below 50°C to prevent thermal decomposition .

| By-Product | Detection Method | Mitigation Strategy |

|---|---|---|

| 3,4-Difluorobenzyl alcohol | GC-MS (m/z 144) | Anhydrous solvents, molecular sieves |

| 3,4-Difluorostyrene | -NMR (δ 5.8–6.3 ppm) | Lower reaction temperature |

Q. What reaction parameters optimize the yield of 3,4-difluorobenzyl azide in flow chemistry systems?

In a continuous-flow reactor, key parameters include:

- Residence Time: 10–15 minutes at 40°C for >80% conversion .

- Stoichiometry: 1.2 equiv. NaN to minimize unreacted bromide.

- Catalyst: CuI (5 mol%) accelerates azide formation in biphasic systems (water/toluene) .

Q. How does this compound’s stability vary under different storage conditions?

Stability studies indicate:

- Thermal Stability: Decomposes above 100°C, releasing HBr (detectable via FT-IR at 2450 cm) .

- Light Sensitivity: Prolonged UV exposure causes discoloration (yellowing), indicating radical formation. Store in amber glass .

- Moisture Sensitivity: Hydrolysis rate increases by 30% at 60% relative humidity .

Q. Can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Yes. Density Functional Theory (DFT) studies reveal:

- Electrophilicity: The benzyl carbon has a high partial positive charge (Mulliken charge: +0.42), favoring SN2 mechanisms .

- Steric Effects: Fluorine substituents reduce steric hindrance compared to bulkier halides, enhancing reaction rates .

Q. What emerging applications utilize this compound beyond traditional organic synthesis?

属性

IUPAC Name |

4-(bromomethyl)-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIFTOPVKWDHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70234239 | |

| Record name | 4-(Bromomethyl)-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85118-01-0 | |

| Record name | 3,4-Difluorobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-1,2-difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Bromomethyl)-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)-1,2-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。